molecular formula C18H18N2O2 B12001055 5,5-Diphenyl-3-propylimidazolidine-2,4-dione CAS No. 62053-81-0

5,5-Diphenyl-3-propylimidazolidine-2,4-dione

Cat. No.: B12001055
CAS No.: 62053-81-0
M. Wt: 294.3 g/mol
InChI Key: BOXWHQWDUBNHQB-UHFFFAOYSA-N
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Description

5,5-Diphenyl-3-propylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione typically involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with propyl bromide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5,5-Diphenylimidazolidine-2,4-dione+Propyl bromideThis compound\text{5,5-Diphenylimidazolidine-2,4-dione} + \text{Propyl bromide} \rightarrow \text{this compound} 5,5-Diphenylimidazolidine-2,4-dione+Propyl bromide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenyl-3-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and benzyl chloride (C₆H₅CH₂Cl) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted imidazolidine compounds.

Scientific Research Applications

5,5-Diphenyl-3-propylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit aldose reductase, an enzyme involved in diabetic complications .

Comparison with Similar Compounds

Similar Compounds

    5,5-Diphenylimidazolidine-2,4-dione: The parent compound, which lacks the propyl group.

    5,5-Diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione: A derivative with two prop-2-yn-1-yl groups.

Uniqueness

5,5-Diphenyl-3-propylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

CAS No.

62053-81-0

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5,5-diphenyl-3-propylimidazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2/c1-2-13-20-16(21)18(19-17(20)22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,22)

InChI Key

BOXWHQWDUBNHQB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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